![molecular formula C18H30ClNO2 B5240022 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride](/img/structure/B5240022.png)
2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride is a chemical compound with the molecular formula C18H29NO2. It is known for its unique structure, which includes a tert-butyl group and a methylamino group attached to an ethyl chain, which is further connected to a benzoate group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride typically involves the reaction of 4-tert-butylbenzoic acid with 2-[tert-butyl(methyl)amino]ethanol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl and methylamino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a benzoate group.
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Contains a carbamate group instead of a benzoate group.
2-(tert-Butylamino)ethanol: Lacks the benzoate group and has a simpler structure.
Uniqueness
2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields of research and industry.
Propriétés
IUPAC Name |
2-[tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-17(2,3)15-10-8-14(9-11-15)16(20)21-13-12-19(7)18(4,5)6;/h8-11H,12-13H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMQNWHLIVUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5239957.png)
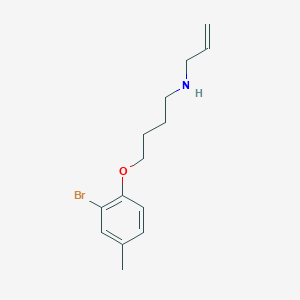
![dimethyl 5-[(4-phenoxybutanoyl)amino]isophthalate](/img/structure/B5239974.png)
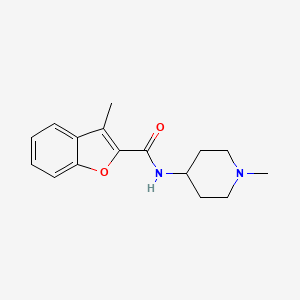
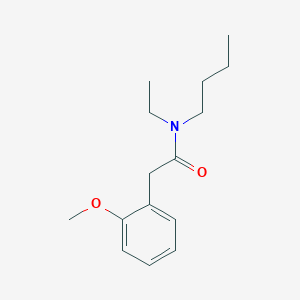
![2-[1-(2-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5239987.png)
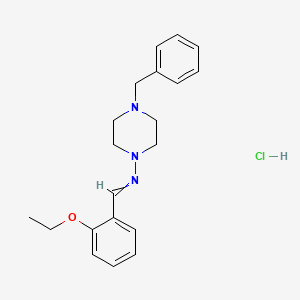
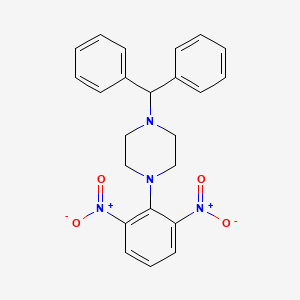
![3-Chloro-4-[(3-fluorophenyl)methoxy]-5-methoxybenzonitrile](/img/structure/B5239996.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5240001.png)
![6-chloro-7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5240004.png)
![1-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-naphthyl methyl ether](/img/structure/B5240008.png)
![N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B5240013.png)
![2-[(4-methylphenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5240021.png)
